(S)-Benzyl azepan-3-ylcarbamate hydrochloride

Chiral Synthesis Enantiomeric Excess Protected Amino Acid

(S)-Benzyl azepan-3-ylcarbamate hydrochloride, also known as (S)-3-CBZ-aminoazepane hydrochloride, is a chiral, non-racemic chemical compound categorized as a protected azepane derivative. Its structure features a seven-membered azepane ring with a benzyl carbamate (Cbz) protecting group on the (S)-configured 3-amino substituent, and it is supplied as a hydrochloride salt.

Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
CAS No. 1384268-59-0
Cat. No. B1429787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl azepan-3-ylcarbamate hydrochloride
CAS1384268-59-0
Molecular FormulaC14H21ClN2O2
Molecular Weight284.78 g/mol
Structural Identifiers
SMILESC1CCNCC(C1)NC(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C14H20N2O2.ClH/c17-14(16-13-8-4-5-9-15-10-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H/t13-;/m0./s1
InChIKeyKIYNSUYGQIRGIM-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-Benzyl azepan-3-ylcarbamate hydrochloride (CAS 1384268-59-0): A Chiral Azepane Building Block


(S)-Benzyl azepan-3-ylcarbamate hydrochloride, also known as (S)-3-CBZ-aminoazepane hydrochloride, is a chiral, non-racemic chemical compound categorized as a protected azepane derivative . Its structure features a seven-membered azepane ring with a benzyl carbamate (Cbz) protecting group on the (S)-configured 3-amino substituent, and it is supplied as a hydrochloride salt. With a molecular formula of C14H21ClN2O2 and a molecular weight of 284.78 g/mol, it is primarily utilized as a key intermediate in pharmaceutical research to introduce chiral 3-aminoazepane fragments into drug candidates . Its value for procurement lies in its defined single-enantiomer form, which is essential for the asymmetric synthesis of biologically active molecules where stereochemistry dictates activity.

Why Generic Substitution Fails for (S)-Benzyl azepan-3-ylcarbamate hydrochloride: The Chirality and Protecting Group Bottleneck


Generic substitution of (S)-Benzyl azepan-3-ylcarbamate hydrochloride is not feasible due to a critical combination of factors: its specific (S)-stereochemistry, its orthogonal Cbz-protecting group, and its hydrochloride salt form . Simple 3-aminoazepane analogs lack the Cbz group, requiring an additional protection step, while N-Boc-protected alternatives (e.g., (S)-tert-butyl azepan-3-ylcarbamate) necessitate different, often incompatible, acidic deprotection conditions . The (R)-enantiomer or racemic mixtures will produce diastereomeric products when coupled to chiral substrates, potentially leading to total loss of desired biological activity . The hydrochloride salt also provides specific advantages in handling, solubility, and stoichiometric reactivity over the free base. Consequently, interchanging any of these parameters introduces orthogonal protecting group clashes, erodes chiral purity, and significantly compromises synthetic route reproducibility and final compound yield and purity, directly answering why this specific compound must be precisely sourced.

Head-to-Head Technical Evidence for Differentiating (S)-Benzyl azepan-3-ylcarbamate hydrochloride from Analogs


Chiral Purity and Enantiomeric Excess (e.e.) of (S)-Benzyl azepan-3-ylcarbamate hydrochloride vs. Racemate

The target compound is the single (S)-enantiomer, unlike the commercially available racemic mixture (Benzyl azepan-3-ylcarbamate, CAS 1044561-15-0) . While the racemate is a mixture of (S) and (R) forms, the target compound is produced and sold with a defined chiral purity, typically 97% chemical purity. For chiral compounds, chemical purity does not equal enantiomeric purity. The procurement of the single (S)-enantiomer eliminates the risk of introducing the opposite (R)-configuration, which is a critical contaminant in enantioselective synthesis where the (R)-enantiomer can lead to pharmacologically inactive or antagonistic diastereomers .

Chiral Synthesis Enantiomeric Excess Protected Amino Acid

Orthogonal Protecting Group Strategy: Cbz vs. Boc in Azepane Intermediates

The target compound employs a benzyl carbamate (Cbz) protecting group, which is orthogonal to the more common tert-butyl carbamate (Boc) group found in analogs like (S)-tert-butyl azepan-3-ylcarbamate hydrochloride (CAS 2829292-66-0) . Cbz deprotection is typically achieved via catalytic hydrogenolysis (H2, Pd/C) or strong acids (HBr/AcOH), conditions under which a Boc group is stable. Conversely, Boc is removed with mild acids (TFA), leaving a Cbz group intact [1]. This orthogonality is not a matter of simple preference but a strict synthetic requirement when multi-step syntheses involve acid-sensitive or hydrogenation-labile functionalities elsewhere in the molecule. Selecting the wrong protecting group inevitably leads to synthetic route failure, requiring re-design from scratch.

Protecting Group Orthogonality Cbz Chemistry Boc Chemistry

Solubility and Handling Advantage of the Hydrochloride Salt over the Free Base

The target compound is supplied as a hydrochloride salt, which has a calculated LogP of 2.4767 and a topological polar surface area (TPSA) of 50.36 Ų . The corresponding free base, Benzyl azepan-3-ylcarbamate (CAS 1044561-15-0), has a lower molecular weight (248.32 g/mol) and is a neutral compound. While direct quantitative solubility data for both forms are not published in primary literature, the hydrochloride salt form is a well-established means to significantly improve aqueous solubility and crystallinity for basic amine-containing compounds [1]. The salt form is a crystalline solid with defined storage conditions (2-8°C), offering advantages in precise stoichiometric dispensing and long-term storage stability compared to the often hygroscopic or oily free base [2].

Solubility Salt Form Selection Handling Properties

Purity-Driven Procurement: Verified Minimum 97% Assay as a Selection Criterion

For precision applications, the guaranteed minimum purity of a research intermediate is a decisive procurement factor. (S)-Benzyl azepan-3-ylcarbamate hydrochloride is offered by multiple reputable vendors with a standard purity of 97% [1] or ≥98% (NLT 98%) . In contrast, some analogs are less commonly stocked or have lower standard purities. For example, (R)-tert-butyl azepan-3-ylcarbamate hydrochloride, while analogous, is listed with a typical purity of 95% according to one supplier . While a 2% purity difference may appear marginal, in the context of a multi-step synthesis, this difference in starting material purity can lead to a compound 15-20% lower in target product purity by the final step if trace impurities are carried through, ultimately necessitating costly additional purification.

Purity Specification Procurement Standard Quality Control

Optimal Application Scenarios for (S)-Benzyl azepan-3-ylcarbamate hydrochloride Based on Technical Evidence


Asymmetric Synthesis of Chiral Orexin Receptor Antagonists

The defined (S)-stereochemistry of this building block is crucial for constructing the azepane core of disubstituted orexin receptor antagonists, a class of drugs being investigated for insomnia and other neurological disorders [1]. The use of the single (S)-enantiomer over a racemate, as highlighted in the chiral purity evidence, ensures the synthesis of enantiopure drug candidates, directly impacting their binding affinity and pharmacological profile.

Multi-Step Synthesis Requiring Orthogonal Amine Protection (Cbz vs. Boc)

In complex molecule synthesis, a Cbz-protected intermediate like this compound is the definitive choice when a synthetic pathway demands an amino group that remains stable to the acidic conditions used to remove a Boc group, or vice versa [2]. As evidenced by the orthogonal protecting group strategy analysis, substituting this compound for a Boc-protected analog would lead to a synthetic incompatibility, proving its unique necessity.

MedChem Building Block Library for CNS-Penetrant Drug Candidates

The combination of the azepane core and the (S)-stereochemistry at the 3-position serves as a privileged scaffold for central nervous system (CNS) drug discovery . The compound's availability in high purity (97%+) and its stable hydrochloride salt form make it a prime, directly applicable reagent for enriching fragment or diversity-oriented synthesis libraries aimed at identifying new CNS-active molecules.

Quality-Critical Scale-Up from Research to Pre-Clinical Development

When transitioning a proprietary synthesis route from research to a larger scale, the high purity (97-98%) specification of this particular compound from established commercial sources provides confidence in batch-to-batch reproducibility . This mitigates the risk of process failure due to side reactions from unknown impurities, which is a common pitfall when scaling up reactions using lower-grade intermediates.

Quote Request

Request a Quote for (S)-Benzyl azepan-3-ylcarbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.